Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
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Overview
Description
Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves the reaction of 4-methoxyphenylhydrazine with methyl 2-chloroacetate under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydrazone moiety can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-chloro-2-(2-(4-hydroxyphenyl)hydrazono)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets .
Biological Activity
Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a hydrazone derivative that has garnered attention for its diverse biological activities. Hydrazones, characterized by the functional group −NH−N=CH−, are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, presenting relevant research findings, case studies, and data tables to illustrate its efficacy and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a methoxy-substituted phenyl ring, which are critical for its biological activity.
Antimicrobial Activity
Hydrazones have been reported to exhibit significant antimicrobial properties. In a study evaluating various hydrazone derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Properties
Research has shown that hydrazone compounds can inhibit cancer cell proliferation. A series of experiments indicated that this compound exhibited cytotoxic effects on several cancer cell lines. The IC50 values were determined through MTT assays, revealing effective concentrations that induce apoptosis in cancer cells .
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 15.0 |
A549 | 10.0 |
Antitubercular Activity
In vitro studies have evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that it possesses significant antimycobacterial activity, with MIC values lower than those of conventional antitubercular drugs .
The biological activities of this compound can be attributed to its ability to interact with biological targets, leading to disruption of cellular processes. Molecular docking studies suggest that this compound binds effectively to specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, thereby inhibiting their function .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of hydrazone derivatives including this compound showed promising results against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro and exhibited potent inhibition at concentrations as low as 5 µg/mL .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this hydrazone on various cancer cell lines. The study revealed that treatment with the compound resulted in significant cell death, particularly in breast cancer cells (MCF-7), with a calculated IC50 value indicating strong efficacy .
Properties
IUPAC Name |
methyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYYPYTUZHFTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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